Isobutyl benzoate

Catalog No.
S567414
CAS No.
120-50-3
M.F
C11H14O2
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isobutyl benzoate

CAS Number

120-50-3

Product Name

Isobutyl benzoate

IUPAC Name

2-methylpropyl benzoate

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C11H14O2/c1-9(2)8-13-11(12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3

InChI Key

KYZHGEFMXZOSJN-UHFFFAOYSA-N

SMILES

CC(C)COC(=O)C1=CC=CC=C1

Solubility

insoluble in water; soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

Isobutyl Ester Benzoic Acid; 2-Methylpropyl Benzoate; Benzoic Acid iso-Butyl Ester; Isobutyl Benzoate; NSC 6580

Canonical SMILES

CC(C)COC(=O)C1=CC=CC=C1

Solvent and Plasticizer:

  • Due to its nonpolar nature and good solvency properties, isobutyl benzoate acts as a solvent for various organic materials like oils, fats, and resins [Source: National Center for Biotechnology Information, PubChem ].
  • It also functions as a plasticizer, improving the flexibility and elasticity of polymers [Source: Santa Cruz Biotechnology, Isobutyl benzoate ].

Flavoring Agent and Fragrance:

  • Isobutyl benzoate contributes to the characteristic flavors and aromas found in various fruits, such as raspberries and grapes [Source: Mohamadi Alasti et al., "Investigating the flavor compounds in the cocoa powder production process," Food Science & Nutrition (2019) ].
  • This property makes it a valuable tool in scientific research, particularly in studies related to food science and flavor perception.

Studies on Anti-Aging Properties:

  • Emerging research suggests that isobutyl benzoate might possess anti-aging properties for skin cells. This effect is potentially linked to its ability to form ester bonds with fatty acids or other molecules within the skin [Source: Santa Cruz Biotechnology, Isobutyl benzoate ].
  • It's important to note that this research is still in its early stages, and further investigation is needed to confirm and understand the potential mechanisms involved.

Other Research Applications:

  • Isobutyl benzoate finds use in various other scientific research areas, including:
    • Serving as a reference standard in analytical chemistry [Source: TCI America, Isobutyl Benzoate 120-50-3 ]
    • Acting as a catalyst in the production of detergents [Source: Santa Cruz Biotechnology, Isobutyl benzoate ]
    • Contributing to studies on the behavior and interactions of various molecules

Isobutyl benzoate is an organic compound classified as a benzoate ester, resulting from the condensation of benzoic acid and isobutanol. Its molecular formula is C11H14O2C_{11}H_{14}O_{2}, and it possesses a molecular weight of approximately 178.23 g/mol. The compound appears as a colorless liquid with a characteristic sweet odor, making it valuable in various applications, particularly in the fragrance and cosmetic industries .

Typical of esters:

  • Hydrolysis: In the presence of water and an acid or base catalyst, isobutyl benzoate can be hydrolyzed to yield benzoic acid and isobutanol.
    C11H14O2+H2OC6H5COOH+C4H10OC_{11}H_{14}O_{2}+H_2O\rightleftharpoons C_6H_5COOH+C_4H_{10}O
  • Transesterification: It can react with alcohols to form new esters, which is useful in synthetic organic chemistry.
  • Reduction: Isobutyl benzoate can be reduced to produce isobutyl alcohol and benzyl alcohol under specific conditions, often using reducing agents like lithium aluminum hydride.

These reactions illustrate its versatility as a chemical intermediate in organic synthesis .

Isobutyl benzoate has been evaluated for its biological safety profile. Studies indicate that it does not exhibit significant genotoxicity or skin sensitization at typical exposure levels. In guinea pig tests, it showed no reactions indicative of sensitization . Additionally, it has been assessed for reproductive toxicity and local respiratory toxicity, with findings suggesting it poses minimal risk under current usage conditions .

The synthesis of isobutyl benzoate typically involves the following methods:

  • Direct Esterification: Benzoic acid is reacted with isobutanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions. This method allows for high yields of the ester.
    C6H5COOH+C4H10OH2SO4C11H14O2+H2OC_6H_5COOH+C_4H_{10}O\xrightarrow{H_2SO_4}C_{11}H_{14}O_{2}+H_2O
  • Catalytic Methods: Recent advancements have introduced heterogeneous catalytic processes that facilitate the transformation of starting materials into isobutyl benzoate under milder conditions, enhancing efficiency and selectivity .

Isobutyl benzoate finds numerous applications across various industries:

  • Fragrance Industry: Utilized as a fragrance ingredient due to its pleasant aroma.
  • Cosmetics: Acts as a solvent and emollient in cosmetic formulations.
  • Food Industry: Occasionally used as a flavoring agent.
  • Pharmaceuticals: Serves as an excipient in drug formulations.

Its low toxicity profile makes it suitable for use in products that come into contact with skin or are ingested .

Isobutyl benzoate shares structural similarities with several other compounds, including:

Compound NameMolecular FormulaKey Characteristics
Ethyl benzoateC9H10O2C_{9}H_{10}O_{2}Commonly used as a flavoring agent; less viscous.
Methyl benzoateC8H8O2C_{8}H_{8}O_{2}Exhibits similar fragrance properties; lower boiling point.
Propyl benzoateC10H12O2C_{10}H_{12}O_{2}Used in cosmetics; slightly higher viscosity than isobutyl benzoate.

Uniqueness of Isobutyl Benzoate

Isobutyl benzoate stands out due to its unique balance of volatility and stability, making it particularly effective in fragrance applications while maintaining a favorable safety profile compared to its analogs. Its specific ester structure allows for distinctive interactions that enhance scent retention and formulation stability .

Physical Description

colourless oily liquid with a green, floral, leafy odou

XLogP3

3.6

Boiling Point

242.0 °C

Density

d 1
0.994-0.999

UNII

KQ6XZ9WJII

Other CAS

120-50-3

Wikipedia

Isobutyl benzoate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Preservative; Solvent

General Manufacturing Information

Benzoic acid, 2-methylpropyl ester: ACTIVE

Dates

Modify: 2023-08-15

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